An In-depth Technical Guide to 2',6'-Dichloro-2-hydroxyacetophenone: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2',6'-Dichloro-2-hydroxyacetophenone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2',6'-dichloro-2-hydroxyacetophenone, a halogenated α-hydroxy ketone with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its precursor, 2',6'-dichloroacetophenone, and established general synthetic methodologies for α-hydroxyacetophenones. The document covers the chemical structure, predicted physicochemical properties, a detailed theoretical synthesis protocol, and potential applications, offering valuable insights for researchers exploring novel chemical entities.
Introduction: The Significance of α-Hydroxy Ketones
α-Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl functionality. This structural motif is present in numerous natural products and serves as a versatile building block in the synthesis of various biologically active molecules and complex organic frameworks.[1][2] The reactivity of the α-hydroxy ketone moiety, which can undergo a range of transformations including oxidation, reduction, and rearrangement, makes it a valuable intermediate for creating diverse chemical scaffolds.[3][4] The introduction of halogen atoms, such as chlorine, onto the aromatic ring can further modulate the electronic properties and biological activity of the molecule, making compounds like 2',6'-dichloro-2-hydroxyacetophenone of particular interest in drug discovery and materials science.[5]
Chemical Structure and Nomenclature
The chemical structure of 2',6'-dichloro-2-hydroxyacetophenone, also known by its IUPAC name 1-(2,6-dichlorophenyl)-2-hydroxyethanone, is characterized by a central ethanone backbone. A 2,6-dichlorophenyl group is attached to the carbonyl carbon, and a hydroxyl group is situated on the α-carbon.
Molecular Structure Diagram:
Caption: Chemical structure of 2',6'-Dichloro-2-hydroxyacetophenone.
Physicochemical Properties: An Extrapolative Analysis
Properties of the Precursor: 2',6'-Dichloroacetophenone
2',6'-Dichloroacetophenone is a known chemical intermediate used in organic synthesis.[6][7] Its properties provide a baseline for understanding the target molecule.
| Property | Value | Reference |
| CAS Number | 2040-05-3 | [8][9] |
| Molecular Formula | C₈H₆Cl₂O | [8][9] |
| Molecular Weight | 189.04 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 37-44 °C | [6] |
| Boiling Point | 176-180 °C at 83 mmHg | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [7][8] |
Predicted Properties of 2',6'-Dichloro-2-hydroxyacetophenone
The introduction of an α-hydroxyl group is expected to influence the physicochemical properties of the parent molecule in the following ways:
-
Molecular Formula: C₈H₆Cl₂O₂
-
Molecular Weight: 205.04 g/mol
-
Melting Point: The presence of the hydroxyl group allows for hydrogen bonding, which would likely lead to a higher melting point compared to the precursor.
-
Boiling Point: The increased molecular weight and hydrogen bonding capability would also result in a significantly higher boiling point.
-
Solubility: While still expected to have low solubility in water, the hydroxyl group may slightly increase its polarity and solubility in polar organic solvents.
-
Reactivity: The α-hydroxy ketone moiety is susceptible to oxidation to form a diketone and can undergo various condensation and rearrangement reactions.[4][10]
Synthesis Protocol: A General Approach to α-Hydroxyacetophenones
As a specific synthetic route for 2',6'-dichloro-2-hydroxyacetophenone is not documented, a robust and scalable general method for the preparation of α-hydroxyacetophenones is presented here. This method, adapted from McLaughlin et al., involves the Cu(I)-catalyzed reaction of an arylzinc intermediate with acetoxyacetyl chloride, followed by acidic hydrolysis.[11][12]
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 2',6'-dichloro-2-hydroxyacetophenone.
Step-by-Step Experimental Protocol
Materials:
-
2,6-Dichlorobromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc chloride (ZnCl₂)
-
Copper(I) chloride (CuCl)
-
Acetoxyacetyl chloride
-
Hydrochloric acid (5 N)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2,6-dichlorobromobenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Transmetalation to the Arylzinc Reagent:
-
In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride in THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the zinc chloride solution to the Grignard reagent with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for one hour.
-
-
Copper(I)-Catalyzed Acylation:
-
To the arylzinc reagent, add a catalytic amount of copper(I) chloride (approximately 1 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add acetoxyacetyl chloride dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Isolation of the Acetoxy Intermediate:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-acetoxy-1-(2,6-dichlorophenyl)ethanone.
-
Purify the intermediate by column chromatography on silica gel if necessary.
-
-
Acidic Hydrolysis to the Final Product:
-
Dissolve the purified acetoxy intermediate in a suitable solvent (e.g., methanol or THF).
-
Add 5 N hydrochloric acid and heat the mixture to 40 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 2',6'-dichloro-2-hydroxyacetophenone, can be purified by recrystallization or column chromatography.
-
Potential Applications in Drug Development and Organic Synthesis
While specific applications of 2',6'-dichloro-2-hydroxyacetophenone are not documented, the α-hydroxyacetophenone scaffold is a valuable pharmacophore and synthetic intermediate.[1][13]
-
Building Block for Heterocycles: The dual functionality of the α-hydroxy ketone allows for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals.
-
Precursor for Chiral Alcohols: Asymmetric reduction of the ketone can lead to chiral 1,2-diols, which are important chiral building blocks in organic synthesis.
-
Medicinal Chemistry Scaffolds: Substituted acetophenones are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The unique substitution pattern of 2',6'-dichloro-2-hydroxyacetophenone makes it an interesting candidate for screening in various biological assays. For instance, the related compound LY3154207, which contains a 2-(2,6-dichlorophenyl)acetyl moiety, has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[14]
Reactivity, Stability, and Handling
Reactivity:
-
The α-hydroxy ketone moiety can undergo rearrangement under acidic or basic conditions (the α-ketol or acyloin rearrangement).[3][15]
-
The hydroxyl group can be oxidized to a carbonyl, forming an α-diketone.
-
The carbonyl group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol.[16]
Stability and Storage:
-
α-Hydroxy ketones are generally stable under neutral conditions.[12]
-
It is advisable to store 2',6'-dichloro-2-hydroxyacetophenone in a cool, dry place, away from strong oxidizing agents, acids, and bases.
Safety and Handling:
-
Based on the data for related chlorinated acetophenones, this compound should be handled with care.[8][17][18][19]
-
It is likely to be an irritant to the skin, eyes, and respiratory system.[8]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
-
Work should be conducted in a well-ventilated fume hood.
Conclusion
2',6'-Dichloro-2-hydroxyacetophenone represents an intriguing yet underexplored chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis and has predicted its key physicochemical properties based on the well-characterized precursor, 2',6'-dichloroacetophenone. The outlined synthetic protocol offers a practical and scalable route for its preparation, enabling further investigation into its chemical reactivity and potential biological activities. As a member of the versatile α-hydroxy ketone class, 2',6'-dichloro-2-hydroxyacetophenone holds promise as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental studies are warranted to fully elucidate its properties and unlock its synthetic potential.
References
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